

Physical and chemical characteristics of Methoxychlor-d6.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methoxychlor-d6**

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Methoxychlor-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **Methoxychlor-d6**, a deuterated analog of the organochlorine pesticide Methoxychlor. This document is intended to serve as a comprehensive resource, consolidating key data and methodologies to support research and development activities.

Physicochemical Properties

Methoxychlor-d6 (dimethoxy-d6) is a stable, isotopically labeled form of Methoxychlor, where the six hydrogen atoms of the two methoxy groups are replaced with deuterium. This labeling is particularly useful in analytical and metabolic studies, serving as an internal standard for quantification by mass spectrometry.^[1]

General Properties

Property	Value	Reference
Chemical Name	1,1'-(2,2,2-Trichloroethylidene)bis[4-(methoxy-d3)-benzene]	[2]
Synonyms	Methoxychlor-d6 (dimethoxy-d6), DMDT-d6	[2][3]
Appearance	White to off-white solid	[3]
Isotopic Enrichment	99 atom % D	[4]

Tabulated Physical and Chemical Data

Quantitative data for **Methoxychlor-d6** is summarized below. For properties where specific data for the deuterated form is not readily available, data for the parent compound, Methoxychlor, is provided for reference.

Property	Methoxychlor-d6	Methoxychlor (for reference)
CAS Number	106031-79-2 [2]	72-43-5
Molecular Formula	$C_{16}H_9D_6Cl_3O_2$ [5]	$C_{16}H_{15}Cl_3O_2$
Molecular Weight	351.69 g/mol [4]	345.65 g/mol [6]
Melting Point	Data not available	87 °C
Boiling Point	436.2 ± 45.0 °C at 760 mmHg (Predicted) [7]	Decomposes
Solubility	Soluble in Ethanol (100 mg/mL) [3]	Water: 0.1 mg/L at 25°C [6] ; Readily soluble in aromatic, chlorinated, and ketonic solvents
LogP	4.56 (Predicted) [7]	Not Available
Vapor Pressure	0.0 ± 1.0 mmHg at 25°C (Predicted) [7]	Very low [6]
Density	1.3 ± 0.1 g/cm ³ (Predicted) [7]	1.41 g/cm ³ at 25°C [8]

Spectral Data

Detailed spectral data for **Methoxychlor-d6** is not widely published. The following information for unlabeled Methoxychlor is provided as a reference for researchers.

- Mass Spectrometry (MS): The mass spectrum of Methoxychlor typically shows a characteristic isotopic pattern due to the presence of three chlorine atoms. The molecular ion peak $[M]^+$ is observed, along with fragment ions resulting from the loss of functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The proton NMR spectrum of Methoxychlor exhibits signals corresponding to the aromatic protons and the methoxy protons.

- ^{13}C NMR: The carbon-13 NMR spectrum shows distinct resonances for the different carbon environments within the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum of Methoxychlor displays characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, C-O stretching of the ether linkages, and C-Cl stretching of the trichloroethane group.

Experimental Protocols

The following are detailed methodologies for the extraction, cleanup, and analysis of Methoxychlor and its deuterated analog from various matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To extract **Methoxychlor-d6** from a solid matrix (e.g., fruit, vegetable, or soil) and remove interfering co-extractives.

Materials:

- Homogenized sample (10-15 g)
- 50 mL centrifuge tubes
- Acetonitrile (ACN)
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl) or Sodium acetate (NaOAc)
- Primary secondary amine (PSA) sorbent
- C18 sorbent (for high-fat matrices)
- Graphitized carbon black (GCB) (for pigmented matrices)

- Vortex mixer
- Centrifuge

Protocol:

- Extraction: a. Weigh 10 or 15 g of the homogenized sample into a 50 mL centrifuge tube.[\[12\]](#) b. Add the appropriate amount of internal standard, such as **Methoxychlor-d6**. c. Add 10 mL (for 10 g sample) or 15 mL (for 15 g sample) of acetonitrile.[\[12\]](#) For the AOAC method, 1% acetic acid in acetonitrile is used.[\[12\]](#) d. Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl or NaOAc).[\[12\]](#) e. Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing.[\[12\]](#) f. Centrifuge the tube at 4000-5000 rpm for 5 minutes.[\[12\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of MgSO₄ and PSA. For samples with high fat content, C18 is added. For samples with pigments like chlorophyll, GCB is included.[\[11\]](#) b. Vortex the d-SPE tube for 30 seconds. c. Centrifuge for 5 minutes. d. The resulting supernatant is ready for GC-MS or HPLC analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common method for isolating organochlorine pesticides from aqueous samples.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To extract **Methoxychlor-d6** from a water sample.

Materials:

- Water sample (1 L)
- C18 SPE cartridge[\[13\]](#)
- SPE manifold
- Methanol

- Dichloromethane or a mixture of acetone and n-hexane
- Nitrogen evaporator

Protocol:

- Cartridge Conditioning: a. Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through the cartridge.[13] Do not allow the cartridge to go dry.
- Sample Loading: a. Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
- Cartridge Drying: a. After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
- Elution: a. Elute the retained analytes from the cartridge with a suitable solvent. A common choice is dichloromethane or a mixture of acetone and n-hexane.[15] Collect the eluate in a collection tube.
- Concentration: a. Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **Methoxychlor-d6**.[17]

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
- A non-polar capillary column (e.g., DB-5ms).

Typical GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp to 180 °C at 25 °C/min.
 - Ramp to 300 °C at 5 °C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of Methoxychlor and **Methoxychlor-d6**. For tandem MS (MS/MS), specific precursor-to-product ion transitions would be monitored for enhanced selectivity.[17]

Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of thermally labile or non-volatile compounds.[18][19][20][21]

Instrumentation:

- High-performance liquid chromatograph with a UV or mass spectrometric detector.
- A reverse-phase C18 column.

Typical HPLC Conditions:

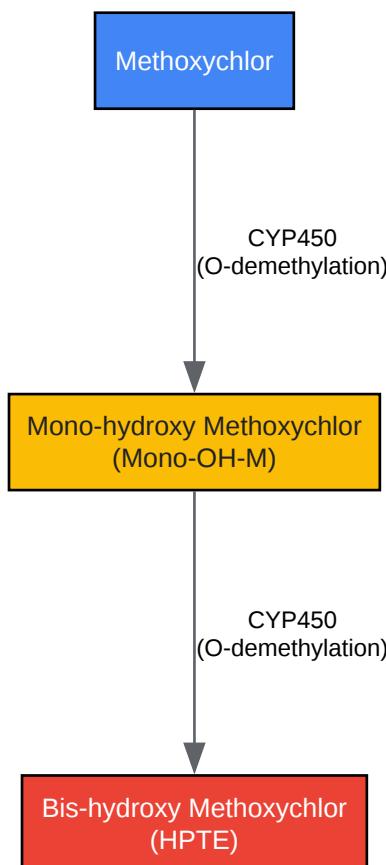
- Mobile Phase: A gradient of acetonitrile and water.[20] For MS detection, a modifier like formic acid can be added.[20]
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C[19]
- Injection Volume: 10-20 µL[21]
- Detector:
 - UV detector set at a wavelength where Methoxychlor shows maximum absorbance (e.g., 238 nm).[19]
 - Mass spectrometer for more selective and sensitive detection.

Signaling Pathways and Metabolism

Methoxychlor is known to be an endocrine-disrupting chemical, primarily through its metabolites which can interact with hormone signaling pathways. The deuteration in **Methoxychlor-d6** is not expected to alter these fundamental biological pathways.

Metabolic Activation by Cytochrome P450

Methoxychlor itself is considered a pro-estrogen. Its biological activity is largely dependent on its metabolism by cytochrome P450 (CYP450) enzymes in the liver. The primary metabolic reactions are O-demethylation of the methoxy groups.



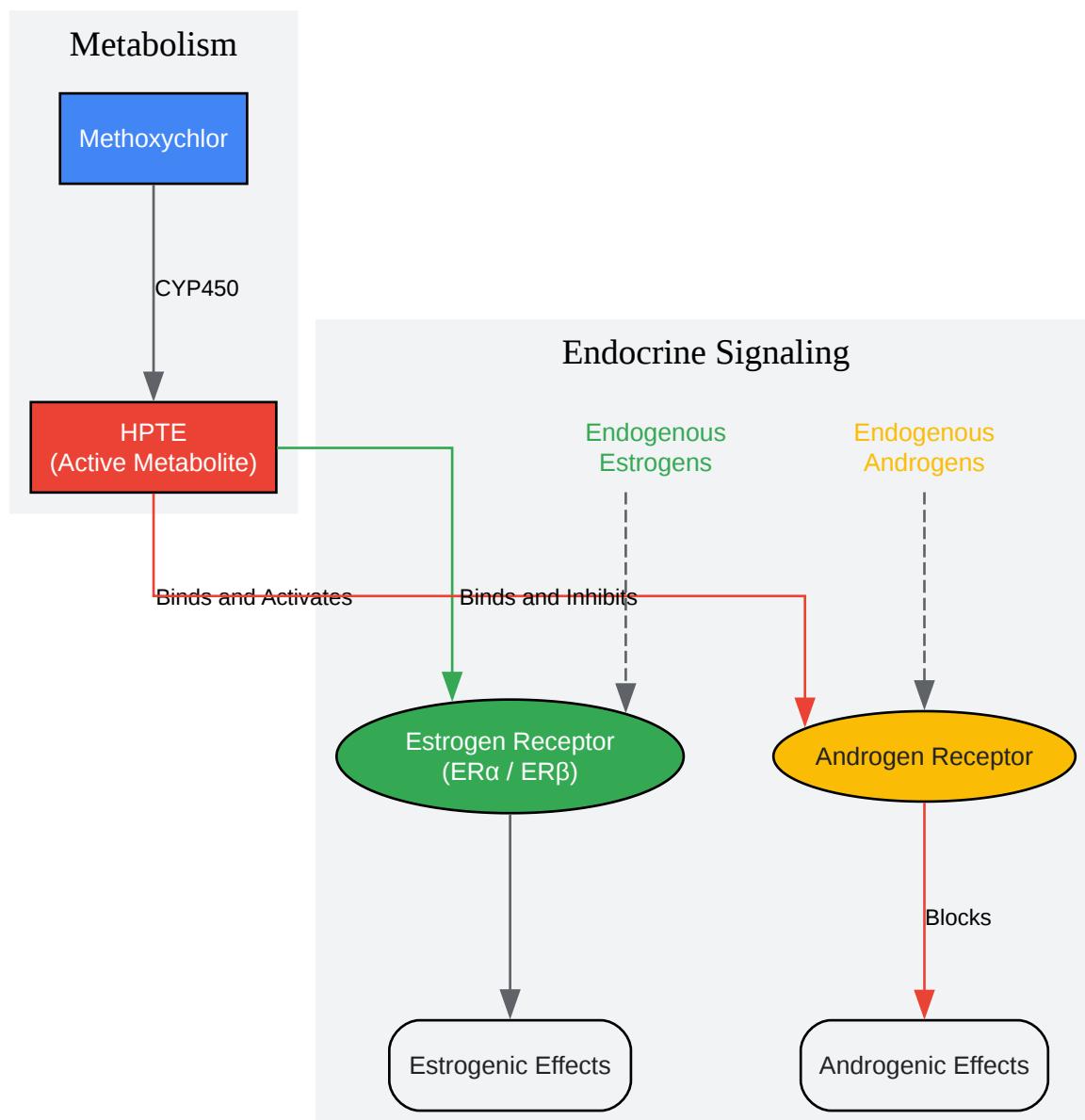
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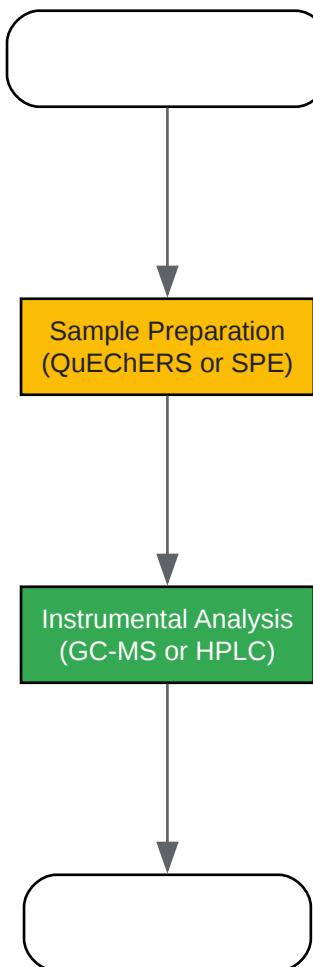
Figure 1: Metabolic activation of Methoxychlor. (Within 100 characters)

Endocrine Disruption Signaling

The primary metabolites of Methoxychlor, particularly the bis-hydroxy metabolite (HPTE), are known to exert estrogenic and anti-androgenic effects.

- **Estrogenic Activity:** HPTE can bind to estrogen receptors (ER α and ER β), mimicking the effects of endogenous estrogens. This can lead to the activation of estrogen-responsive genes and subsequent disruption of normal endocrine function.
- **Anti-androgenic Activity:** Methoxychlor and its metabolites can also act as antagonists to the androgen receptor, inhibiting the binding of androgens like testosterone and dihydrotestosterone. This can interfere with male reproductive development and function.



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- To cite this document: BenchChem. [Physical and chemical characteristics of Methoxychlor-d6.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596792#physical-and-chemical-characteristics-of-methoxychlor-d6]

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